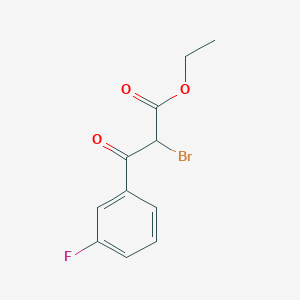
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate is an organic compound with the molecular formula C11H10BrFO3 It is a derivative of propanoic acid, featuring a bromine atom, a fluorophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-3-(3-fluorophenyl)propanoate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethyl 2-bromo-3-hydroxy-3-(3-fluorophenyl)propanoate.
Oxidation: Formation of ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Ethyl 2-bromo-3-oxo-3-(3-fluorophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-bromo-3-oxopentanoate: Similar structure but lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
Ethyl 2-bromo-3-oxo-3-(4-fluorophenyl)propanoate: Similar structure but with the fluorine atom in a different position on the phenyl ring, which can affect its biological activity and binding interactions.
The uniqueness of this compound lies in the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C11H10BrFO3 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-4-3-5-8(13)6-7/h3-6,9H,2H2,1H3 |
InChI Key |
XSWOVUXAXVXYJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=CC=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















